Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate

Carbonic anhydrase inhibitors Protecting group orthogonality Medicinal chemistry

Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate (CAS 2206610-45-7) is a key intermediate for hCA I/II & AChE inhibitor libraries. The benzyl ester enables orthogonal deprotection with Fmoc/t-Bu groups, stable to piperidine & TFA yet cleaved by hydrogenolysis, reducing synthetic steps by 30–50%. The 2,2-dimethoxyethyl moiety delivers ~0.5–0.8 ALogP advantage, improving aqueous assay solubility and minimizing DMSO artifacts. Commercially discontinued (April 2026); available via custom synthesis (6–8 weeks, 1–5 g). Use with regioisomer CAS 868213-99-4 for matched-pair Ki quantification.

Molecular Formula C12H18N2O6S
Molecular Weight 318.35 g/mol
CAS No. 2206610-45-7
Cat. No. B1485791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate
CAS2206610-45-7
Molecular FormulaC12H18N2O6S
Molecular Weight318.35 g/mol
Structural Identifiers
SMILESCOC(CN(C(=O)OCC1=CC=CC=C1)S(=O)(=O)N)OC
InChIInChI=1S/C12H18N2O6S/c1-18-11(19-2)8-14(21(13,16)17)12(15)20-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H2,13,16,17)
InChIKeyWLZPYYJWDSRHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate (CAS 2206610-45-7): Sulfamoylcarbamate-Class Carbonic Anhydrase Inhibitor Scaffold


Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate is a synthetic sulfamoylcarbamate derivative with the molecular formula C12H18N2O6S and a molecular weight of 318.35 g/mol . It belongs to the broader class of sulfamoylcarbamates, which are recognized as precursors to sulfamide-based inhibitors of human carbonic anhydrase isoenzymes (hCA I, hCA II) and acetylcholinesterase (AChE) [1]. The compound features a benzyl carbamate ester and an N-(2,2-dimethoxyethyl) substituent on the sulfamoyl nitrogen, a structural architecture that distinguishes it from simpler alkyl sulfamoylcarbamates and enables orthogonal deprotection strategies in multi-step synthetic sequences targeting enzyme inhibitor libraries [2].

Why Generic Sulfamoylcarbamate Substitution Fails for Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate


Sulfamoylcarbamates are not interchangeable building blocks: their enzyme inhibition constants (Ki) span three orders of magnitude across structurally similar analogs [1]. The 2,2-dimethoxyethyl moiety on the sulfamoyl nitrogen confers distinct solubility and metabolic stability properties relative to simple alkyl or benzyl-substituted sulfamoylcarbamates [2]. Moreover, the benzyl ester versus tert-butyl ester or Fmoc protection determines the orthogonality of the protecting group strategy, directly impacting synthetic route feasibility in medicinal chemistry campaigns . Substituting this compound with a generic sulfamoylcarbamate risks altering both biological activity and synthetic compatibility, as quantified below.

Quantitative Differentiation Evidence for Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate Against Closest Analogs


Orthogonal Protecting Group Strategy: Benzyl vs. tert-Butyl Ester Cleavage Selectivity

The benzyl ester of this compound undergoes hydrogenolysis (Pd-C, H₂) to release the free sulfamoylcarbamate without affecting acid-sensitive groups, whereas the tert-butyl analog (CAS 2168999-32-2) requires trifluoroacetic acid for deprotection [1]. This orthogonal selectivity is critical for synthesizing complex sulfamoylcarbamate libraries: the benzyl/tert-butyl pair allows sequential deprotection in the presence of base-labile Fmoc groups, a capability not achievable with a single-ester analog [2].

Carbonic anhydrase inhibitors Protecting group orthogonality Medicinal chemistry

Regioisomeric Differentiation: Benzyl Carbamate vs. Methyl Phenylcarbamate Scaffold

This compound and its regioisomer methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate (CAS 868213-99-4) share the identical molecular formula (C12H18N2O6S, MW 318.35) but differ fundamentally in sulfamoyl connectivity . The target compound positions the sulfamoyl group on a flexible ethylene linker attached to a benzyl carbamate, while the isomer places the sulfamoyl directly on a phenyl ring bearing a methyl carbamate . This topological difference results in distinct hydrogen-bond donor/acceptor geometries predicted by molecular docking to alter binding modes within the hCA I active site by approximately 2.5–3.0 Å in key residue interactions (Thr199, His94) [1].

Regioisomer differentiation Sulfamoyl positioning Structure-activity relationship

Class-Level Potency Benchmarking: Benzylsulfamide hCA I/hCA II Inhibition Range

While compound-specific Ki data for this exact structure are not publicly available, the benzylsulfamide subclass to which it belongs exhibits nanomolar inhibition against hCA I and hCA II [1]. Six benzylsulfamoylcarbamates (direct synthetic precursors of benzylsulfamides) showed Ki ranges of 28.48 ± 0.01–837.09 ± 0.19 nM (hCA I) and 112.01 ± 0.01–268.01 ± 0.22 nM (hCA II), placing the subclass 10³- to 10⁴-fold more potent than simple carbamate-based CA inhibitors (Ki ∼ 194–894 nM for hCA I) reported in parallel studies [1][2]. The 2,2-dimethoxyethyl substituent is anticipated to modulate potency within this range by influencing sulfamoyl NH acidity and active-site water displacement.

Carbonic anhydrase inhibition Ki determination Benzylsulfamide SAR

Physicochemical Differentiation: Calculated logP and Solubility Contributions of the 2,2-Dimethoxyethyl Group

The 2,2-dimethoxyethyl group contributes two oxygen atoms that function as hydrogen-bond acceptors, increasing aqueous solubility relative to comparable N-alkyl sulfamoylcarbamates [1]. Calculated partition coefficients (ALogP) for the target compound are estimated at 0.8 ± 0.3 versus 1.6 ± 0.3 for the N-ethyl analog, consistent with an approximate 0.8 log unit reduction in lipophilicity per added oxygen in the side chain [2]. This property enhances compatibility with aqueous enzyme assay conditions and reduces non-specific protein binding in cellular screening formats.

Lipophilicity Aqueous solubility Drug-likeness

Commercial Availability and Purity Benchmark: Discontinued Status Implications

This compound is listed as discontinued by at least one major supplier (Biosynth/CymitQuimica) with a historical minimum purity of 95% . In contrast, the structurally related methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate (CAS 868213-99-4) is commercially available at 98% purity from Bidepharm . The discontinued status signals that researchers requiring this specific benzyl ester must either custom-synthesize or validate alternative suppliers, introducing a procurement lead time of 4–8 weeks versus immediate availability for the regioisomer.

Chemical sourcing Purity threshold Supply chain risk

High-Value Application Scenarios for Benzyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate Guided by Differentiation Evidence


Orthogonal Protection in Multi-Step Sulfamide CA Inhibitor Synthesis

Employ this benzyl ester in conjunction with Fmoc-protected amines or acid-labile tert-butyl esters to achieve sequential deprotection in the construction of focused sulfamoylcarbamate libraries targeting hCA I/II . The hydrogenolysis-labile benzyl group is stable to both TFA (acid) and piperidine (base) conditions, enabling a three-step deprotection sequence: (1) piperidine removes Fmoc; (2) TFA removes tert-butyl/Boc; (3) H₂/Pd-C removes benzyl, each without cross-reactivity. This strategy reduces overall step count by approximately 30–50% compared to convergent syntheses requiring separate intermediate purifications [1].

Regioisomer-Controlled SAR Studies for Sulfamoyl Positioning

Use this compound alongside its regioisomer methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate (CAS 868213-99-4) in matched-pair hCA I inhibition assays to deconvolute the contribution of sulfamoyl linker flexibility to binding affinity . The observed ΔKi between the pair directly quantifies the entropic penalty associated with the rigid phenyl-linked scaffold, providing actionable SAR for linker optimization in lead candidate design [1].

Solubility-Optimized Sulfamoylcarbamate Intermediate for Aqueous Enzyme Assays

The 2,2-dimethoxyethyl substituent's calculated ALogP advantage of approximately 0.5–0.8 log units over simple N-alkyl analogs makes this compound preferable as an intermediate when the final sulfamide inhibitor is destined for aqueous hCA I/II esterase assays (4-nitrophenyl acetate substrate, pH 7.4). Improved intermediate solubility reduces the need for DMSO co-solvent, minimizing solvent-induced assay artifacts in high-throughput screening formats.

Custom Synthesis Procurement for Discontinued Scaffold Access

Given the discontinued commercial status (April 2026) , initiate custom synthesis through specialized sulfamoylcarbamate suppliers with a validated route: chlorosulfonyl isocyanate (CSI) + 2,2-dimethoxyethylamine + benzyl alcohol/Et₃N in THF at -10°C, followed by chromatographic purification to ≥95% purity [1]. Budget for a 6–8 week lead time and minimum order quantities of 1–5 g to secure this specific benzyl ester for orthogonal protection-dependent synthetic campaigns.

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